3-(1,3-Dioxolan-2-yl)aniline
Overview
Description
3-(1,3-Dioxolan-2-yl)aniline is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Synthesis and Applications
- Polymer Based on Dioxolan-2-yl Aniline Derivative : A novel polymer synthesized from a dioxolan-2-yl aniline derivative exhibited high conductivity and porosity, making it useful as a counter electrode in dye-sensitized solar cells. Its energy conversion efficiency surpassed that of traditional platinum-based electrodes (Shahhosseini et al., 2016).
Stereochemistry and Polymerization
- Stereochemistry of Dioxolan-2-yl Cations : Research on 1,3-dioxolan-2-yl cations found that stereochemistry, substituents, and anions significantly affect their reactivity and polymerization. Certain isomers and salts with specific substituents and anions showed more activity (Jedliński et al., 1980).
Synthesis of Novel Compounds
- Novel Nucleosides Synthesis : Research on 1,3-dioxolan-2-yl compounds led to the synthesis of novel nucleosides, aiming to explore potential inhibitors for HIV. However, the synthesized compounds did not exhibit significant anti-HIV-1 activity in vitro (Bran̊alt et al., 1996).
- Synthesis of Novel Oxirane : A novel compound, 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, was synthesized and polymerized. This synthesis and the resulting polymers were characterized using various techniques, demonstrating the versatility of dioxolan-2-yl derivatives in polymer science (Maślińska-Solich et al., 2004).
Enhanced Material Properties
- Enhancing Liquid Crystal Properties : 1,3-dioxolane-terminated liquid crystals exhibited significant improvements in dielectric anisotropy and birefringence. This enhancement suggests potential applications in advanced display technologies and electronic devices (Chen et al., 2015).
Industrial and Technological Applications
- Lithium Anode Improvement : 1,3-dioxolane was used to pretreat lithium metal electrodes, enhancing their interfacial stability and morphology. This improvement in interfacial characteristics significantly boosted the performance and cyclability of rechargeable lithium cells (Ding et al., 2006).
Mechanism of Action
Target of Action
It’s known that anilines often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can form an imine through covalent bond formation . This process involves intramolecular hydrogen bonding .
Biochemical Pathways
The formation of an imine suggests that it may be involved in various biochemical reactions .
Pharmacokinetics
The pharmacokinetic properties of 3-(1,3-Dioxolan-2-yl)aniline include:
- Absorption : High gastrointestinal absorption .
- Distribution : The compound is a P-gp substrate, suggesting it may be distributed widely in the body .
- Metabolism : It is not an inhibitor of major cytochrome P450 enzymes, suggesting it may have a low potential for drug-drug interactions .
- Bioavailability : The compound has a bioavailability score of 0.55 .
Result of Action
The formation of an imine suggests it may have various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C . Other factors such as pH, temperature, and the presence of other substances can also affect its action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(1,3-Dioxolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either the activation or inhibition of these enzymes, thereby influencing the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby altering their activity and function. Additionally, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. These effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, making it more water-soluble and easier to excrete. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to changes in overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization can also affect the compound’s stability and degradation, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTWZBWXIJQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427243 | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6398-87-4 | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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